molecular formula C10H15BrO B14645171 Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- CAS No. 55057-87-9

Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-

Cat. No.: B14645171
CAS No.: 55057-87-9
M. Wt: 231.13 g/mol
InChI Key: NJQADTYRAYFBJN-QIMWKCOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite . The reaction typically occurs under mild conditions and yields high purity camphor.

Industrial Production Methods

Industrially, camphor is produced from the distillation of camphor tree (Cinnamomum camphora) leaves, bark, and wood. The crude camphor oil is then purified through sublimation to obtain pure camphor crystals .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxylamine for oxime formation.

Major Products

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- involves its interaction with various molecular targets. In biological systems, it acts on sensory neurons to produce a cooling sensation, which is why it is used in topical analgesics. It also exhibits antimicrobial properties by disrupting microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its distinct odor and cooling effect also set it apart from other similar compounds .

Properties

CAS No.

55057-87-9

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

(1R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6?,7?,10-/m0/s1

InChI Key

NJQADTYRAYFBJN-QIMWKCOFSA-N

Isomeric SMILES

C[C@@]12CCC(C1(C)C)C(C2=O)Br

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Origin of Product

United States

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